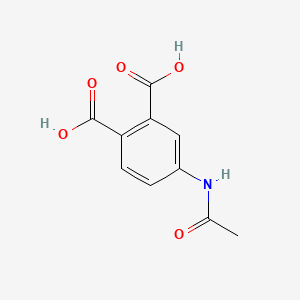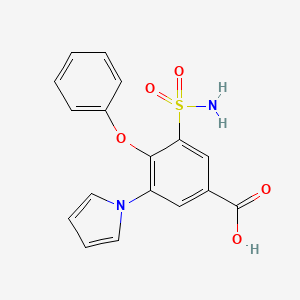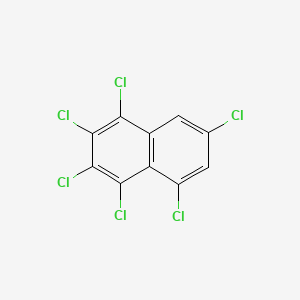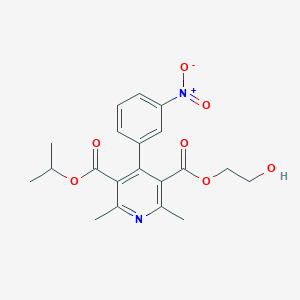
Nimodipine (m3)
描述
Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts mainly on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . This compound exhibits greater effects on cerebral circulation compared to peripheral circulation .
准备方法
Nimodipine can be synthesized through various methods. One common approach involves the use of self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its bioavailability . The selection of Cremophor RH 40, Lipoxol 300, and PEG 400 as oil, surfactant, and co-surfactant, respectively, is based on solubility and self-emulsification assessments . Another method involves the formulation of a nanoemulsion using triacetin (oil), Cremophor RH40 (surfactant), and PEG600 (co-surfactant) to improve its oral bioavailability and stability .
化学反应分析
Nimodipine undergoes various chemical reactions, including photolysis, acidic and alkaline hydrolysis . The drug degradation kinetics under these conditions follow a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water . The major products formed from these reactions include degradation products that can be analyzed using liquid chromatography .
科学研究应用
Nimodipine has a wide range of scientific research applications. It is used in the development of solid self-nanoemulsifying drug delivery systems to enhance its bioavailability . In the field of medicine, nimodipine is used to protect auditory hair cells from cisplatin-induced cell death . It also exhibits neuroprotective and neuroregenerative effects in models of subarachnoid hemorrhage . Additionally, nimodipine is used in the formulation of floating multiple-unit minitablets to improve its biopharmaceutical performance .
作用机制
Nimodipine exerts its effects by inhibiting the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . This mechanism results in greater effects on cerebral circulation compared to peripheral circulation .
相似化合物的比较
Nimodipine is compared with other calcium channel blockers such as nifedipine . While both compounds block voltage-gated L-type calcium channels, nimodipine exhibits greater specificity for cerebral arteries due to its increased lipophilicity and cerebral distribution . This unique property makes nimodipine more effective in improving neurological outcomes in patients with subarachnoid hemorrhage .
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
Nimodipine’s unique ability to target cerebral circulation more effectively sets it apart from these similar compounds .
属性
IUPAC Name |
5-O-(2-hydroxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,23H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBMCUBOQNEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82219-48-5 | |
| Record name | 3-(2-Hydroxyethyl) 5-isopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-HYDROXYETHYL) 5-ISOPROPYL 2,6-DIMETHYL-4-(3-NITROPHENYL)PYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S4GG1UPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

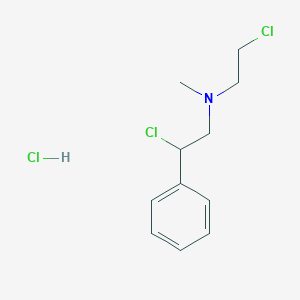
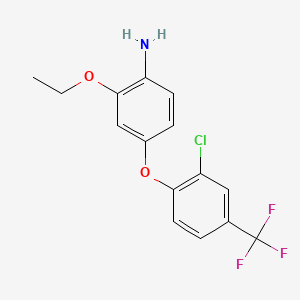
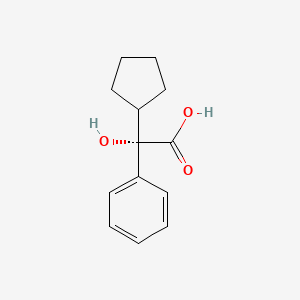
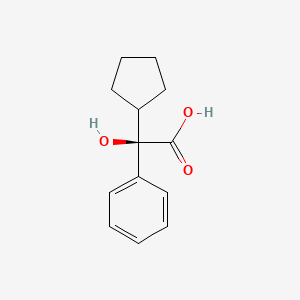
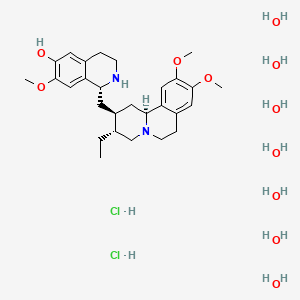

![2-[(4R,7S,10S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid](/img/structure/B3061210.png)

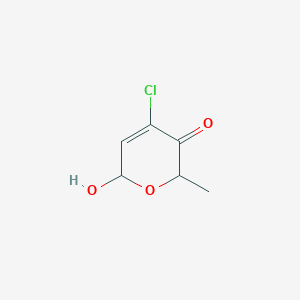
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium chloride](/img/structure/B3061213.png)
